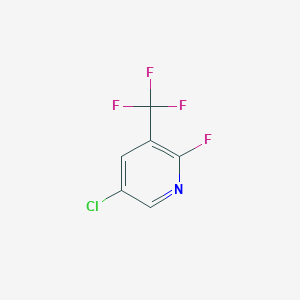

5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine

Overview

Description

5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative. It is a fluorinated building block used in various chemical syntheses. This compound is known for its unique chemical properties, which make it valuable in the fields of pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . Another method involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride .

Industrial Production Methods: Industrial production of this compound often employs vapor-phase reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemical Synthesis

Building Block for Fluorinated Compounds

5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of complex fluorinated compounds. These compounds are vital in materials science and catalysis due to their improved reactivity and stability. The presence of multiple fluorine atoms often leads to enhanced performance in chemical reactions, making this compound a valuable intermediate in synthetic pathways.

Biological Research

Fluorinated Biomolecules

In biological applications, this compound is instrumental in developing fluorinated biomolecules that facilitate the study of biological processes and drug interactions. The incorporation of fluorine can significantly alter the pharmacokinetics and pharmacodynamics of drugs, leading to compounds with improved efficacy and reduced side effects.

Pharmaceutical Industry

Intermediate in Drug Synthesis

this compound is utilized as an intermediate in the synthesis of pharmaceuticals. Compounds containing fluorine often exhibit enhanced biological activity and metabolic stability compared to their non-fluorinated counterparts. This property is particularly beneficial when designing drugs targeting specific diseases.

Agricultural Applications

Agrochemical Production

The compound is also employed in the production of agrochemicals, including pesticides and herbicides. Its ability to enhance the efficacy and stability of active ingredients makes it a valuable component in the formulation of agricultural chemicals. The use of fluorinated compounds in agrochemicals can lead to products that are more effective at lower concentrations, reducing environmental impact.

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against specific bacterial strains | |

| Anticancer | Inhibits cell proliferation in cancer cell lines | |

| Anti-inflammatory | Potential modulation of inflammatory responses |

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various trifluoromethylpyridine derivatives, including this compound, on A549 lung cancer cells. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Research into the structure-activity relationships (SAR) of pyridine derivatives revealed that compounds similar to this one exhibited promising anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin. The study highlighted how specific substituents on the pyridine ring enhance biological activity.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group and halogen atoms contribute to its unique reactivity and binding properties. These interactions can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

- 2-Chloro-5-(trifluoromethyl)pyridine

Comparison: 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is unique due to the specific positioning of its halogen and trifluoromethyl groups, which influence its chemical reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice in certain synthetic routes .

Biological Activity

5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its diverse biological activities and applications in synthetic chemistry, pharmaceuticals, and agrochemicals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of multiple halogen atoms, which contribute to its unique chemical reactivity and biological properties. The molecular formula is C6H3ClF4N, with a molecular weight of approximately 197.54 g/mol. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The presence of fluorine atoms is believed to enhance binding affinity due to their electronegative nature, which can stabilize interactions with target sites within proteins or nucleic acids.

Biochemical Pathways

This compound participates in several biochemical pathways:

- Enzyme Interactions : It acts as an inhibitor or modulator for specific enzymes involved in metabolic processes.

- Cell Signaling : It can influence signaling pathways by altering receptor activity or gene expression profiles.

- Synthesis of Fluorinated Compounds : It serves as a building block in the synthesis of more complex fluorinated molecules used in drug development.

Pharmacological Applications

Research indicates that this compound exhibits significant potential in medicinal chemistry:

- Anticancer Activity : Studies have shown that fluorinated pyridines can induce apoptosis in various cancer cell lines, including breast and leukemia cells. For example, compounds similar to this compound demonstrated cytotoxic effects with IC50 values in the low micromolar range against human cancer cell lines .

Case Studies

- Cytotoxicity Studies : In vitro studies revealed that derivatives of trifluoromethylpyridine exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). These studies highlighted the importance of structural modifications in enhancing biological activity .

- Enzyme Inhibition : Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and growth inhibition in cancer cells .

Table 1: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilicity. Its boiling point (50–55 °C at reduced pressure) and density (1.524 g/mL at 25 °C) indicate volatility and potential rapid metabolism within biological systems.

Q & A

Q. Basic: What synthetic methodologies are most effective for preparing 5-chloro-2-fluoro-3-(trifluoromethyl)pyridine?

Answer:

The compound is typically synthesized via halogen-exchange reactions or fluorination of precursor pyridines. Key routes include:

- Vapor-phase halogen exchange : Starting from 2,3-dichloro-5-(trichloromethyl)pyridine, fluorine substitution occurs under controlled conditions to introduce the fluoro group .

- Directed fluorination : Using agents like KF or Selectfluor® on chloro-trifluoromethylpyridine intermediates, with microwave-assisted methods improving yield and regioselectivity .

- Cross-coupling reactions : Suzuki-Miyaura couplings can modify substituents while retaining the trifluoromethyl group, though steric hindrance requires optimized catalysts (e.g., Pd(PPh₃)₄) .

Q. Advanced: How can regioselectivity challenges be addressed during functionalization of the pyridine ring?

Answer:

Regioselectivity is influenced by electronic and steric effects of the trifluoromethyl and halogen substituents:

- Metalation strategies : Use LDA (lithium diisopropylamide) at low temperatures (–78°C) to deprotonate specific positions, guided by the electron-withdrawing CF₃ group .

- Directing groups : Temporary protection of the amino group (if present) can steer reactions to the 2- or 4-position, as seen in related pyridine derivatives .

- Computational modeling : DFT calculations predict reactive sites by analyzing charge distribution and Fukui indices, enabling rational design of substitution pathways .

Q. Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- NMR spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ~ -60 to -70 ppm for CF₃), while ¹H NMR resolves ring protons (J coupling reveals substitution patterns) .

- X-ray crystallography : Determines precise molecular geometry, particularly the planarity of the pyridine ring and bond angles influenced by electronegative substituents .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₆H₂ClF₄N, MW 199.53) and fragments like [M–Cl]⁺ .

Q. Advanced: How do substituent effects influence the compound’s electronic properties and reactivity?

Answer:

- Electron-withdrawing effects : The CF₃ group deactivates the ring, reducing electrophilic substitution but enhancing nucleophilic displacement at adjacent positions.

- Solvatochromism : UV/Vis studies show bathochromic shifts in polar solvents due to increased dipole-dipole interactions, as observed in similar fluoropyridines .

- Hammett parameters : σₚ values for –CF₃ (–0.54) and –Cl (+0.23) predict meta-directing behavior, validated by nitration and sulfonation experiments .

Q. Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, N95 masks, and chemical goggles to prevent inhalation or dermal contact (WGK 3 toxicity rating) .

- Ventilation : Conduct reactions in fume hoods due to potential release of HF or Cl₂ during decomposition .

- Storage : Keep in amber glass bottles under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the C–F bond .

Q. Advanced: What role does this compound play in medicinal chemistry and biological studies?

Answer:

- Pharmacophore building block : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in CNS drug candidates (e.g., kinase inhibitors) .

- Enzyme inhibition assays : Used to probe ATP-binding pockets via halogen bonding, as demonstrated in studies with EGFR and BRAF kinases .

- In vivo models : Derivatives show antitumor activity in mesothelioma models, with IC₅₀ values <10 µM, linked to apoptosis induction via caspase-3 activation .

Q. Basic: How can impurities or byproducts be minimized during synthesis?

Answer:

- Chromatographic purification : Flash chromatography (silica gel, hexane/EtOAc) removes regioisomers like 2-chloro-5-fluoro derivatives .

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (>98%), monitored by HPLC (C18 column, 0.1% TFA in mobile phase) .

- In situ monitoring : ReactIR tracks intermediate formation, ensuring complete fluorination before quenching .

Q. Advanced: What computational tools aid in predicting the compound’s reactivity and stability?

Answer:

- Molecular docking : AutoDock Vina models interactions with biological targets (e.g., binding affinity to CYP450 isoforms) .

- DFT calculations : Gaussian 09 optimizes transition states for substitution reactions, predicting activation energies within ±5 kcal/mol accuracy .

- MD simulations : GROMACS assesses solvation dynamics and degradation pathways in aqueous environments .

Properties

IUPAC Name |

5-chloro-2-fluoro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKWUFVIEULBAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630081 | |

| Record name | 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71701-96-7 | |

| Record name | 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.